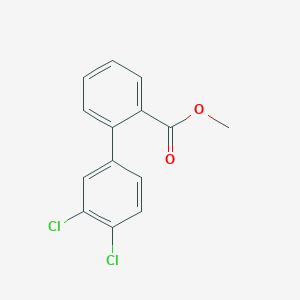

Methyl 2-(3,4-dichlorophenyl)benzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(3,4-dichlorophenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c1-18-14(17)11-5-3-2-4-10(11)9-6-7-12(15)13(16)8-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKOHDDWXBNHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401170717 | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3′,4′-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820705-26-7 | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3′,4′-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820705-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3′,4′-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of Methyl 2-(3,4-dichlorophenyl)benzoate

The creation of this compound is typically achieved through a multistep process that first establishes the core biaryl structure, followed by modification of the functional groups. The primary strategies involve the formation of an ester linkage and the creation of a carbon-carbon bond between the two phenyl rings.

The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid precursor, 2-(3,4-dichlorophenyl)benzoic acid. The most common method for this transformation is the Fischer-Speier esterification. truman.eduyoutube.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). youtube.com

The reaction is an equilibrium process; to achieve a high yield, the equilibrium must be shifted towards the product. tcu.edu This is typically accomplished by using a large excess of methanol, which acts as both a reagent and the solvent, or by removing the water formed during the reaction. truman.edutcu.edu Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used as catalysts to protonate the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. tcu.eduyoutube.com

Optimization of this reaction involves controlling temperature (typically refluxing the methanol) and reaction time to ensure complete conversion while minimizing side reactions. truman.edu Alternative methods, though less common for simple methyl esters, include reaction with diazomethane (B1218177) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), especially for more sensitive substrates.

| Parameter | Condition | Purpose |

|---|---|---|

| Carboxylic Acid | 2-(3,4-dichlorophenyl)benzoic acid | Substrate |

| Alcohol | Methanol (excess) | Reagent and Solvent |

| Catalyst | Conc. H₂SO₄ (catalytic) | Increases reaction rate |

| Temperature | Reflux (~65 °C) | Provides energy for reaction |

| Reaction Time | 1-5 hours | To ensure completion |

The central challenge in synthesizing the target molecule is the formation of the C-C bond between the two aromatic rings. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for this purpose due to its mild conditions and high tolerance for various functional groups. libretexts.orgsigmaaldrich.com

In a typical Suzuki approach, a dichlorophenyl precursor, such as 3,4-dichlorophenylboronic acid, is coupled with a benzoic acid derivative, like methyl 2-iodobenzoate (B1229623) or methyl 2-bromobenzoate. libretexts.org This reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in the presence of a phosphine (B1218219) ligand (e.g., triphenylphosphine, PPh₃). libretexts.org A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step of the catalytic cycle. libretexts.org

An alternative, though often requiring harsher conditions, is the Ullmann condensation. This copper-catalyzed reaction could involve the coupling of a 2-halobenzoate with 1,2-dichlorobenzene. wikipedia.orgorganic-chemistry.org However, the Suzuki-Miyaura reaction is generally preferred for its higher yields and milder reaction conditions. libretexts.org

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | Methyl 2-bromobenzoate | Electrophile |

| Organoboron Reagent | 3,4-dichlorophenylboronic acid | Nucleophile |

| Catalyst Precursor | Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | SPhos or PPh₃ | Stabilizes and activates catalyst |

| Base | K₂CO₃ | Facilitates transmetalation |

| Solvent | Toluene/Water or Dioxane | Dissolves reagents |

The synthesis of this compound is inherently a multistep process, requiring the careful planning of intermediate synthesis. scribd.comtruman.edu A common and logical pathway involves two key stages:

Formation of the Biaryl Carboxylic Acid: The first stage focuses on creating the biaryl skeleton. This is achieved via a Suzuki-Miyaura coupling between 2-bromobenzoic acid and 3,4-dichlorophenylboronic acid. This produces the key intermediate, 2-(3,4-dichlorophenyl)benzoic acid. chemscene.com This intermediate must be isolated and purified before proceeding to the next step. truman.edu

Esterification: The purified 2-(3,4-dichlorophenyl)benzoic acid is then subjected to Fischer esterification with methanol and an acid catalyst, as described previously, to yield the final product, this compound. truman.edutruman.edu

This sequence allows for purification at the intermediate stage, ensuring the final esterification step begins with high-purity material, which generally leads to a cleaner reaction and simpler purification of the final product. scribd.com

Catalysis in the Synthesis of Benzoate (B1203000) and Dichlorophenyl Derivatives

Catalysis is fundamental to the efficient synthesis of this compound, particularly in the crucial C-C bond-forming step. Transition metals, especially palladium, play a pivotal role.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds. acs.orgresearchgate.net In the context of the Suzuki-Miyaura reaction for this synthesis, the catalyst facilitates a cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the methyl 2-halobenzoate, forming a Pd(II) complex.

Transmetalation: The dichlorophenyl group is transferred from the boron atom to the palladium center, a step that is promoted by the base.

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The choice of ligand is critical as it influences the catalyst's stability, activity, and the rate of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. libretexts.org

Both homogeneous and heterogeneous catalysis can be applied to the synthesis of dichlorophenyl-containing structures.

Homogeneous Catalysis: In this approach, the catalyst (e.g., a soluble palladium complex) exists in the same phase as the reactants. acs.org This is the most common method for Suzuki couplings, offering high activity and selectivity under mild conditions. nih.gov A significant drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination with residual metal—a major concern in pharmaceutical applications. qualitas1998.net

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, for example, palladium metal supported on charcoal (Pd/C) or another solid support. wikipedia.org The main advantage is the ease of catalyst separation and recycling, simply by filtration. qualitas1998.netwikipedia.org However, heterogeneous catalysts can exhibit lower activity and may require harsher reaction conditions. acs.org There is also an ongoing debate about whether these reactions are truly heterogeneous or if the catalysis occurs via metal species that leach from the solid support into the solution phase, effectively acting as a homogeneous catalyst. nih.govwikipedia.org

For the synthesis of dichlorophenyl-containing biaryls, homogeneous palladium systems are generally favored for their reliability and high yields on a laboratory scale. nih.gov

Derivatization Strategies for Research Purposes

In the realm of chemical research, the structural modification of a lead compound is a fundamental strategy for exploring its chemical space, elucidating structure-activity relationships, and developing analogs with tailored properties. For a molecule such as this compound, derivatization serves two primary research purposes: the introduction of functional groups to enable further synthetic transformations and the modification of the structure to enhance its detectability and performance in various analytical techniques. These strategies are pivotal for in-depth investigation and characterization of the compound and its potential analogs.

Introduction of Functional Groups for Further Synthetic Elaborations

The chemical scaffold of this compound, while possessing a degree of complexity, is relatively inert in its native form, offering limited handles for direct synthetic diversification. The introduction of new functional groups is therefore a critical first step to unlock its potential for creating a library of derivatives. Key strategies for such functionalization primarily target the aromatic rings.

Electrophilic Aromatic Substitution:

One of the most common methods to introduce functional groups onto an aromatic ring is through electrophilic aromatic substitution (EAS). ma.eduaiinmr.comgrabmyessay.com The reactivity and regioselectivity of this reaction are heavily influenced by the existing substituents on the benzene (B151609) rings. In this compound, the benzoate ring is substituted with an ester group (-COOCH₃), which is a deactivating, meta-directing group. ma.eduaiinmr.com The dichlorophenyl ring contains two chlorine atoms, which are deactivating but ortho-, para-directing. wikipedia.org

A common EAS reaction is nitration , which introduces a nitro group (-NO₂) onto the aromatic ring. This nitro group can then be readily reduced to an amino group (-NH₂), which serves as a versatile precursor for a wide array of subsequent reactions, including diazotization and amide bond formation. ma.eduaiinmr.com

| Reaction | Reagents and Conditions | Potential Product(s) | Subsequent Transformations |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0°C | Methyl 2-(3,4-dichloro-6-nitrophenyl)benzoate and other isomers | Reduction of -NO₂ to -NH₂ |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Introduction of Br or Cl atoms on either aromatic ring | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of an acyl group | Further functionalization of the ketone |

Directed Ortho-Lithiation:

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. semanticscholar.orgacs.orgwikipedia.orguwindsor.ca This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of functional groups. While the ester group in this compound is not a strong DMG, the carboxylic acid that would result from its hydrolysis is a potent one. semanticscholar.org

| Directing Group | Base | Electrophile | Introduced Functional Group |

| Carboxylic acid (from hydrolysis) | n-BuLi, TMEDA | CO₂ | Carboxylic acid |

| Carboxylic acid (from hydrolysis) | s-BuLi | I₂ | Iodine |

| Carboxylic acid (from hydrolysis) | n-BuLi | DMF | Aldehyde |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) is generally challenging on unactivated aryl halides. libretexts.orgyoutube.commasterorganicchemistry.com However, the presence of electron-withdrawing groups can facilitate this reaction. While the chlorine atoms on the dichlorophenyl ring of this compound are not strongly activated towards NAS, the introduction of a strongly electron-withdrawing group, such as a nitro group via EAS, can significantly enhance the reactivity of the ring towards nucleophilic attack. researchgate.net

| Substrate Modification | Nucleophile | Potential Product |

| Introduction of a nitro group | Amines, alkoxides, thiolates | Replacement of a chlorine atom with the nucleophile |

| No modification (harsh conditions) | Strong nucleophiles (e.g., NaNH₂) | Potential for benzyne (B1209423) intermediate formation |

Derivatization for Enhanced Analytical Performance in Research Techniques

The analytical characterization of this compound and its derivatives is crucial for monitoring reaction progress, assessing purity, and performing quantitative analysis. Derivatization can be employed to improve the compound's properties for specific analytical techniques, most notably chromatography.

Gas Chromatography (GC) with Electron Capture Detection (ECD):

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For halogenated molecules like this compound, the electron capture detector (ECD) offers exceptional sensitivity. epa.govcloudfront.netnih.govthermofisher.comspringernature.com Derivatization for GC analysis often aims to increase the volatility of the analyte. Since the target molecule is an ester, it is already reasonably volatile. However, if functional groups such as hydroxyl or amino groups are introduced for synthetic purposes, they will require derivatization (e.g., silylation) to improve their GC performance.

Given the high sensitivity of ECD to halogenated compounds, derivatization strategies for non-halogenated analogs might involve the introduction of halogen-containing tags to leverage this detection method. For this compound itself, its inherent dichlorinated structure makes it an ideal candidate for direct analysis by GC-ECD without the need for further derivatization to enhance its detectability.

High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection:

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds. taylorfrancis.com Detection is commonly achieved using UV-Vis spectroscopy. The detectability of a compound by UV-Vis depends on the presence and strength of a chromophore in the molecule. researchgate.nettandfonline.com Aromatic compounds like this compound inherently absorb UV light, but their sensitivity might not be sufficient for trace-level analysis.

To enhance UV-Vis detection, a derivatizing agent containing a highly conjugated system (a strong chromophore) can be attached to the analyte. This requires the presence of a reactive functional group on the analyte. Therefore, the introduction of a functional group, as described in the previous section, is often a prerequisite for this type of derivatization. For instance, an introduced amino group could be reacted with a labeling agent like dansyl chloride.

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis detection. nih.govresearchgate.netmdpi.comvichemchemie.commdpi.com Similar to UV-Vis derivatization, fluorescence labeling requires a reactive functional group on the analyte to attach a fluorophore.

| Analytical Technique | Derivatization Strategy | Reagent Example | Rationale |

| HPLC-UV | Introduction of a chromophore | p-Nitrobenzoyl chloride (after introducing an amino or hydroxyl group) | Increases molar absorptivity for enhanced UV detection. tandfonline.com |

| HPLC-Fluorescence | Introduction of a fluorophore | Dansyl chloride (after introducing an amino group) | Confers fluorescent properties for highly sensitive detection. nih.gov |

| GC-ECD | Introduction of halogens | Pentafluorobenzyl bromide (for non-halogenated analogs with a suitable functional group) | Enhances response on the highly sensitive electron capture detector. epa.gov |

Sophisticated Structural Elucidation and Spectroscopic Characterization in Academic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, as well as advanced multidimensional experiments, a complete structural and conformational picture can be developed.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For Methyl 2-(3,4-dichlorophenyl)benzoate, distinct signals are expected for the methyl protons and the protons on the two separate aromatic rings. The chemical shifts are influenced by the electronic effects of substituents, such as the electron-withdrawing nature of the chlorine atoms and the carbonyl group. libretexts.orgwisc.edu

The protons on the benzoate (B1203000) ring and the 3,4-dichlorophenyl ring typically resonate in the aromatic region (δ 7.0–8.2 ppm). The proton ortho to the ester group on the benzoate ring is expected to be the most deshielded, appearing at the lowest field. The three protons on the dichlorophenyl ring will exhibit a specific splitting pattern based on their ortho and meta coupling relationships. The methyl ester protons will appear as a sharp singlet, shifted downfield by the adjacent oxygen atom. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Methyl Protons (-OCH₃) | 3.8 - 4.0 | Singlet (s) |

| Aromatic Protons (Benzoate Ring) | 7.3 - 8.1 | Multiplets (m) |

| Aromatic Protons (Dichlorophenyl Ring) | 7.2 - 7.8 | Multiplets (m) |

Note: The exact chemical shifts and coupling constants would require experimental determination.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the lack of symmetry, this compound is expected to show 14 distinct signals, one for each unique carbon atom. docbrown.infodocbrown.info

The carbonyl carbon of the ester group is the most downfield signal, typically appearing in the 165-170 ppm range. oregonstate.edu The twelve aromatic carbons resonate between approximately 125 and 145 ppm. The chemical shifts of these carbons are influenced by the attached substituents; carbons bonded to chlorine atoms or the ester group (quaternary carbons) have characteristic shifts. chemicalbook.comspectrabase.com The methyl carbon of the ester group is the most upfield signal, generally found around 52 ppm. chemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift Range (δ, ppm) |

| Methyl Carbon (-OCH₃) | 50 - 55 |

| Aromatic CH Carbons | 125 - 135 |

| Aromatic Quaternary Carbons (C-Cl, C-C, C-CO) | 130 - 145 |

| Ester Carbonyl Carbon (C=O) | 165 - 170 |

While ¹H and ¹³C NMR establish the basic connectivity, advanced 2D NMR techniques are employed to confirm assignments and investigate the molecule's conformation, particularly the rotational orientation of the two phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon, confirming the C-H connections. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular fragments, for instance, by showing a correlation between the methyl protons and the carbonyl carbon. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For biphenyl (B1667301) compounds, NOESY is crucial for studying the conformation around the central C-C bond. researchgate.net Correlations between protons on the benzoate ring and protons on the dichlorophenyl ring would provide direct evidence of the twisted, non-planar conformation in solution. tandfonline.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. docbrown.info

The most prominent feature is the strong, sharp absorption band for the ester carbonyl (C=O) stretching vibration, expected around 1720-1740 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester group between 1100 and 1300 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching vibrations just above 3000 cm⁻¹. The presence of the chlorine substituents would be indicated by C-Cl stretching bands in the fingerprint region, typically below 800 cm⁻¹. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Ester C=O Stretch | 1720 - 1740 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Ester C-O Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. The nominal molecular weight of this compound (C₁₄H₉Cl₂O₂) is 282 g/mol .

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). The presence of two chlorine atoms results in a characteristic cluster of peaks at M⁺, M+2, and M+4, with an approximate intensity ratio of 9:6:1, confirming the dichlorinated nature of the compound.

Common fragmentation pathways for esters of this type include the loss of the methoxy (B1213986) group ([M-31]⁺) and cleavage at the ester linkage, leading to the formation of a benzoyl cation or a dichlorophenyl-containing fragment.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Corresponding Fragment | Notes |

| 282/284/286 | [C₁₄H₉Cl₂O₂]⁺ | Molecular ion cluster (M⁺, M+2, M+4) |

| 251/253/255 | [C₁₃H₆Cl₂O]⁺ | Loss of methoxy group (-OCH₃) |

| 139/141 | [C₇H₄ClO]⁺ | Benzoyl fragment with one chlorine (rearrangement possible) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

X-ray Diffraction (XRD) for Single Crystal Structure Determination of Related Compounds

Studies on these analogs reveal that the two aromatic rings are not coplanar. nih.gov The dihedral angle—the twist between the planes of the two rings—is a critical conformational parameter. For instance, the dihedral angle in 3,4-dichlorophenyl benzoate is 53.77°, while in 2,4-dichlorophenyl benzoate it is 47.8°. nih.govmanipal.edu This non-planar arrangement is a result of steric hindrance between the substituents on the two rings, which forces them to adopt a twisted conformation to minimize repulsion. libretexts.org An XRD analysis would definitively determine this angle for this compound and reveal how the molecules pack within the crystal lattice. nih.gov

Theoretical and Computational Chemistry Investigations

Computational Exploration of Reaction Mechanisms

Bond Evolution Theory (BET) Applications in Mechanistic Elucidation

Bond Evolution Theory (BET) is a powerful computational method used to analyze the mechanism of chemical reactions by examining the changes in electron density along the reaction pathway. It provides a detailed description of bond formation and breaking processes. While specific BET studies on Methyl 2-(3,4-dichlorophenyl)benzoate are not prominently available in the literature, the application of BET to related organic reactions allows for a theoretical postulation of its utility in elucidating mechanisms involving this compound.

BET analysis of a reaction, such as the esterification to form this compound or its hydrolysis, would involve mapping the reaction coordinate and dividing it into distinct structural stability domains. Each domain is characterized by a specific arrangement of covalent bonds. The points of transition between these domains, known as catastrophes, signify key events like the formation, breaking, or migration of bonds.

For instance, in a hypothetical study of the synthesis of this compound from 2-(3,4-dichlorophenyl)benzoic acid and methanol (B129727), BET could precisely identify:

The exact point at which the oxygen of methanol begins to form a covalent bond with the carbonyl carbon of the benzoic acid derivative.

The sequence of proton transfers involved in the tetrahedral intermediate.

The precise moment the water molecule is eliminated, signifying the breaking of the C-O bond.

This level of mechanistic detail, derived from the topological analysis of the electron localization function (ELF), offers insights beyond what can be inferred from transition state analysis alone.

Solvent Effects in Theoretical Reaction Studies of Benzoate (B1203000) Derivatives

Theoretical studies on chemical reactions are incomplete without considering the influence of the solvent, which can significantly alter reaction rates and mechanisms. For benzoate derivatives, computational models are frequently used to probe these effects. The choice of solvent can impact the stability of reactants, transition states, and products, thereby dictating the kinetic and thermodynamic favorability of a reaction. researchgate.netrsc.org

Computational approaches to studying solvent effects range from implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant, to explicit models, where individual solvent molecules are included in the calculation. These studies reveal that solvent polarity, proticity, and the potential for specific interactions like hydrogen bonding are critical factors. researchgate.netnih.gov

For example, in reactions involving charged or highly polar transition states, polar solvents tend to stabilize the transition state more than the reactants, leading to an acceleration of the reaction rate. researchgate.net Conversely, for reactions where the transition state is less polar than the reactants, a nonpolar solvent might be more favorable. In the case of benzoate derivatives, hydrogen bonding between the solvent (e.g., water or alcohols) and the carbonyl oxygen can influence the reactivity of the ester group. researchgate.net Molecular dynamics (MD) simulations can further elucidate the specific arrangement of solvent molecules around the solute and their role in the reaction dynamics. rsc.org

| Solvent Property | Predicted Effect on Reactions of Benzoate Derivatives | Computational Model/Method |

| Polarity (Dielectric Constant) | Stabilization of polar transition states, potentially increasing reaction rates. acs.org | Implicit Solvation Models (e.g., PCM), Explicit Solvent Molecules |

| Hydrogen Bonding Capability | Can stabilize reactants or transition states by forming H-bonds with carbonyl oxygen, affecting reactivity. researchgate.net | Explicit Solvent Models, Quantum Mechanics/Molecular Mechanics (QM/MM) |

| Viscosity | Can influence diffusion-controlled reaction steps. | Molecular Dynamics (MD) Simulations |

| Hydrophobic Effects | In aqueous solutions, hydrophobic association can promote the aggregation of reactants, influencing reaction rates. researchgate.net | MD Simulations, Solvation Models |

Analysis of Intermolecular Interactions and Non-Covalent Interactions (NCI) in Solid-State and Solution Research

The crystal packing and solution-phase behavior of this compound are governed by a network of non-covalent interactions (NCI). mdpi.com Computational tools like the Non-Covalent Interaction (NCI) index are invaluable for visualizing and characterizing these weak interactions, which include hydrogen bonds, van der Waals forces, and steric clashes. chemtools.orgnih.gov The NCI method is based on the electron density (ρ) and its reduced density gradient (s), allowing for a 3D visualization of interaction regions. chemtools.org

In the solid state, the crystal structure of molecules similar to this compound is stabilized by a variety of intermolecular contacts. nih.gov Analysis of related structures suggests that the following interactions are likely to be significant:

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between aromatic C-H groups and the carbonyl or methoxy (B1213986) oxygen atoms of neighboring molecules.

C-H···Cl Interactions: The chlorine atoms can act as weak hydrogen bond acceptors.

π-π Stacking: The aromatic rings of the benzoate and dichlorophenyl moieties can engage in stacking interactions, which are crucial for stabilizing the crystal lattice. rsc.org The relative orientation of these rings (dihedral angle) is a key structural parameter. nih.gov

Halogen···Halogen and Halogen···π Interactions: Chlorine atoms can participate in halogen bonding or interact with the electron cloud of adjacent aromatic rings.

NCI plots color-code these interactions based on their nature: strong attractive interactions like hydrogen bonds appear as blue surfaces, weak van der Waals interactions are green, and repulsive steric clashes are red. chemtools.orgnih.gov This analysis provides a detailed picture of the forces that determine the molecular packing and polymorphism of the compound.

| Type of Interaction | Description | Typical Signatures in NCI Analysis |

| Hydrogen Bonds (e.g., C-H···O) | An attractive interaction between a hydrogen atom and an electronegative atom. | Localized, disc-shaped blue isosurfaces between the interacting atoms. chemtools.org |

| van der Waals Forces | Weak, non-specific attractive forces arising from temporary dipoles. | Broad, delocalized green isosurfaces between molecular surfaces. chemtools.org |

| π-π Stacking | Attractive interaction between the π-electron clouds of aromatic rings. | Extended green surfaces between the faces of the rings. rsc.org |

| Steric Repulsion | Repulsive forces that occur when non-bonded atoms are forced too close to one another. | Red-colored isosurfaces in sterically crowded regions. chemtools.org |

| Halogen Bonding (e.g., C-Cl···O) | A directional, non-covalent interaction involving a halogen atom as an electrophilic species. | Typically appears as a blue or green region between the halogen and the acceptor atom. |

Prediction and Analysis of Nonlinear Optical (NLO) Properties of this compound and Related Structures

Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. mdpi.comresearchgate.net Computational chemistry, particularly Density Functional Theory (DFT), is a primary tool for predicting and analyzing the NLO response of molecules like this compound. jmcs.org.mxresearchgate.net

The key NLO property calculated is the first hyperpolarizability (β), which quantifies the second-order NLO response. mdpi.com A large β value is desirable for NLO materials. DFT calculations using specific functionals (e.g., B3LYP, CAM-B3LYP, ωB97X-D) can predict the components of the polarizability (α) and hyperpolarizability (β) tensors. mdpi.comresearchgate.net

The NLO properties of this compound arise from the electronic interplay between its constituent parts. The molecule can be viewed as having donor and acceptor characteristics within its structure, facilitated by the π-systems of the two phenyl rings. The presence of electron-withdrawing chlorine atoms and the ester group can induce intramolecular charge transfer (ICT), which is a key mechanism for enhancing the NLO response. jmcs.org.mxnih.gov

Theoretical analysis involves:

Geometry Optimization: Obtaining the minimum energy structure of the molecule.

Frequency Calculation: Computing electronic properties like the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap is often correlated with higher polarizability and a larger NLO response. siftdesk.org

Studies on related D-π-A (donor-π bridge-acceptor) organic structures show that extending π-conjugation and increasing the strength of donor/acceptor groups significantly enhances the hyperpolarizability. nih.gov While this compound may not be a classic D-π-A molecule, its asymmetric electronic nature suggests a potential NLO response that can be quantified through these computational methods.

| NLO Property | Description | Relevance to Molecular Structure |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | High values often associated with the charge separation needed for NLO activity. |

| Polarizability (α) | The measure of how easily the electron cloud of a molecule is distorted by an electric field. | A prerequisite for NLO response. |

| First Hyperpolarizability (β) | The second-order NLO response, responsible for effects like second-harmonic generation (SHG). mdpi.com | Highly sensitive to molecular asymmetry, intramolecular charge transfer, and π-conjugation. jmcs.org.mxnih.gov |

| HOMO-LUMO Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap generally indicates higher electronic polarizability and potentially a larger β value. researchgate.netsiftdesk.org |

Reactivity Profiles and Mechanistic Research

Fundamental Reaction Mechanisms of Benzoate (B1203000) Esters (e.g., Hydrolysis, Transesterification) in an Academic Context

Benzoate esters, including Methyl 2-(3,4-dichlorophenyl)benzoate, undergo several characteristic reactions, most notably hydrolysis and transesterification. These transformations can be catalyzed by either acid or base, and their mechanisms are well-established in organic chemistry.

Hydrolysis: This is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. libretexts.org

Acid-Catalyzed Hydrolysis : This reaction is reversible and proceeds through a series of equilibrium steps. The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the alcohol moiety (methanol in this case) is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. libretexts.org

Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction that consumes a stoichiometric amount of base. researchgate.net The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (methoxide) as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strongly basic alkoxide, forming a carboxylate salt and an alcohol. An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product. researchgate.net

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. researchgate.netresearchgate.net For this compound, reacting it with a different alcohol (e.g., ethanol) would yield the corresponding ethyl ester.

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol. A tetrahedral intermediate is formed, and after proton transfers, the original alcohol (methanol) is eliminated to form the new ester. researchgate.net The reaction is driven to completion by using a large excess of the reactant alcohol. researchgate.net

Base-Catalyzed Transesterification : This mechanism typically uses an alkoxide that corresponds to the alcohol being used for the exchange (e.g., ethoxide for transesterification with ethanol). The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate. The original alkoxide (methoxide) is then eliminated, yielding the new ester. researchgate.net

The table below summarizes these fundamental reactions.

Table 1: Key Reaction Mechanisms for Benzoate Esters

| Reaction | Catalyst | Key Steps | Intermediate | Product(s) |

|---|---|---|---|---|

| Hydrolysis | Acid (e.g., H₂SO₄) | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer4. Elimination of alcohol | Tetrahedral | Carboxylic acid, Alcohol |

| Hydrolysis | Base (e.g., NaOH) | 1. Nucleophilic attack by OH⁻2. Elimination of alkoxide3. Deprotonation of acid | Tetrahedral | Carboxylate salt, Alcohol |

| Transesterification | Acid (e.g., H₂SO₄) | 1. Protonation of C=O2. Nucleophilic attack by R'OH3. Proton transfer4. Elimination of ROH | Tetrahedral | New Ester, Original Alcohol |

| Transesterification | Base (e.g., NaOR') | 1. Nucleophilic attack by R'O⁻2. Elimination of RO⁻ | Tetrahedral | New Ester, Original Alkoxide |

Mechanistic Pathways Involving the Dichlorophenyl Moiety (e.g., Electrophilic/Nucleophilic Additions/Substitutions on Aromatic Rings)

The 3,4-dichlorophenyl group significantly influences the reactivity of the aromatic ring towards substitution reactions. The two chlorine atoms are electron-withdrawing through induction but are weak electron-donors through resonance.

Electrophilic Aromatic Substitution (SEAr): In SEAr reactions (such as nitration, halogenation, or Friedel-Crafts reactions), substituents on the aromatic ring direct incoming electrophiles and affect the ring's reactivity. researchgate.net

Reactivity : Chlorine atoms are deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their weaker resonance donation. This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene (B151609). quora.com

Directing Effects : As halogens, the chlorine atoms are ortho, para-directors. This is because the resonance structures of the cationic intermediate (the sigma complex) formed during attack at the ortho and para positions are more stable. Specifically, one resonance contributor allows the positive charge to be delocalized onto the chlorine atom, providing additional stability. In the case of the 3,4-dichlorophenyl ring, the potential sites for electrophilic attack are positions 2, 5, and 6. The directing effects of the two chlorine atoms would guide the incoming electrophile, with steric hindrance also playing a role in determining the final product distribution.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction, where a nucleophile displaces a leaving group on an aromatic ring, is generally difficult and requires specific conditions. nih.gov

Requirements : For SNAr to occur, two main conditions must be met: (1) the ring must be activated by the presence of strong electron-withdrawing groups (typically -NO₂ groups) positioned ortho or para to the leaving group, and (2) there must be a good leaving group (like a halide). masterorganicchemistry.com

Reactivity of the Dichlorophenyl Moiety : The 3,4-dichlorophenyl ring in this compound is not strongly activated for SNAr. While the chlorine atoms are halides and can act as leaving groups, the ring lacks the necessary strong electron-withdrawing groups like a nitro group to sufficiently stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction. nih.gov Therefore, nucleophilic displacement of one of the chlorine atoms would require very harsh reaction conditions, such as high temperatures and pressures with a strong nucleophile. pw.live

Kinetic Studies of Reactions Involving this compound and Structural Analogs

Specific kinetic data for this compound are not extensively reported in publicly available literature. However, the effect of the 3,4-dichloro substituents on reaction rates can be quantitatively predicted by applying linear free-energy relationships, such as the Hammett equation. wikipedia.org This equation relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant. libretexts.org

The Hammett equation is given by: log(k/k₀) = σρ

Where:

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. It is a measure of the electronic effect (inductive and resonance) of the substituent.

ρ (rho) is the reaction constant, which depends on the type of reaction and its sensitivity to electronic effects. A positive ρ value indicates the reaction is favored by electron-withdrawing groups, while a negative value indicates it is favored by electron-donating groups. wikipedia.org

For the alkaline hydrolysis of benzoate esters, the reaction is accelerated by electron-withdrawing groups that stabilize the buildup of negative charge in the transition state. This reaction has a positive ρ value. For the alkaline hydrolysis of ethyl benzoates in 85% ethanol-water, the ρ value is +2.498. wikipedia.org The substituent constants for chlorine are σmeta = +0.37 and σpara = +0.23. libretexts.org

Using this, we can predict that the rate of alkaline hydrolysis of the benzoate ester in this compound would be significantly slower than that of a benzoate ester with the dichlorophenyl group directly attached to the carbonyl, due to the insulating effect of the second phenyl ring. However, the electronic influence of the dichlorophenyl group on the benzoate ring to which it is attached will still affect other reactions, such as electrophilic substitution on that ring.

Kinetic studies on closely related compounds provide further insight. For example, the nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines has been studied spectrophotometrically. researchgate.net The presence of two nitro groups strongly activates the ring to SNAr, allowing the reaction to proceed under mild conditions, demonstrating the critical role of activating groups in the kinetics of such reactions. researchgate.net

Table 2: Hammett Constants for Predicting Kinetic Effects

| Parameter | Value/Description | Relevance to this compound |

|---|---|---|

| Substituent Constant (σ) | σmeta-Cl = +0.37 | Quantifies the electron-withdrawing effect of the chlorine at position 3. |

| σpara-Cl = +0.23 | Quantifies the electron-withdrawing effect of the chlorine at position 4. | |

| Reaction Constant (ρ) | ρ ≈ +2.5 (for alkaline ester hydrolysis) | Indicates that the hydrolysis of the ester group is highly sensitive to and accelerated by electron-withdrawing substituents on the phenyl ring attached to the carbonyl. |

| Predicted Effect | Σσ = +0.60 | The combined electron-withdrawing effect of the two chlorine atoms would significantly influence the reactivity of the dichlorophenyl ring itself. |

Advanced Research Applications and Future Directions in Chemical Science

Role as a Synthetic Intermediate for Complex Molecular Architectures in Academic Synthesis

The primary role of Methyl 2-(3,4-dichlorophenyl)benzoate in advanced organic synthesis is that of a versatile synthetic intermediate. Its biaryl framework is a common motif in many complex natural products, pharmaceuticals, and functional materials. The synthesis of such sterically hindered biaryl compounds is most effectively achieved through modern cross-coupling methodologies, with the Suzuki-Miyaura reaction being a prominent example. semanticscholar.orgnih.govresearchgate.net

A plausible and efficient synthetic route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This approach would typically couple an aryl halide, such as methyl 2-bromobenzoate, with a suitably functionalized organoboron reagent, like 3,4-dichlorophenylboronic acid. The reaction is facilitated by a palladium catalyst, often stabilized by specialized phosphine (B1218219) ligands, in the presence of a base. liv.ac.ukmdpi.com

| Component | Example | Function |

| Aryl Halide | Methyl 2-bromobenzoate | Electrophilic coupling partner |

| Boronic Acid | 3,4-Dichlorophenylboronic acid | Nucleophilic coupling partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes catalyst, promotes reaction |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid |

| Solvent | Toluene, Dioxane, 2-Propanol | Reaction medium |

Once synthesized, this compound serves as a valuable building block. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, 2-(3,4-dichlorophenyl)benzoic acid, which can then participate in a wide range of subsequent transformations, such as amide bond formation. Furthermore, the dichlorophenyl ring offers sites for further functionalization, potentially through additional cross-coupling reactions or nucleophilic aromatic substitution, enabling the construction of highly elaborate molecular architectures. This strategic utility is analogous to the use of other biaryl intermediates in the synthesis of complex pharmaceuticals, such as the "sartan" class of antihypertensive drugs. google.com

Exploration in Advanced Materials Science (e.g., Liquid Crystals, Polymers) Based on Structural Motifs

The inherent properties of the dichlorophenyl benzoate (B1203000) scaffold—namely its rigidity, defined stereochemistry, and polarity imparted by the chlorine and ester groups—make it an attractive motif for the design of advanced materials.

Similarly, in polymer science, monomers with rigid, well-defined structures are used to create high-performance polymers with enhanced thermal stability and specific mechanical or optical properties. The dichlorophenyl benzoate core could be functionalized with polymerizable groups (e.g., acrylates, styrenes) to be incorporated as a monomer in the synthesis of specialty polymers, such as high-refractive-index materials or polymers with tailored thermal characteristics.

Investigations into the Catalytic Activity of this compound-derived Complexes

While this compound is not itself catalytically active, its biaryl scaffold is a foundational element in many highly effective catalyst ligands. The field of homogeneous catalysis heavily relies on ligands that can precisely control the electronic and steric environment of a metal center. Biaryl-based phosphine ligands, for example, are renowned for their ability to promote challenging cross-coupling reactions. liv.ac.uk

To be used in this context, this compound would first need to be chemically modified. A synthetic pathway could involve:

Hydrolysis of the methyl ester to the carboxylic acid.

Conversion of the carboxylic acid to an amide or other functional group.

Introduction of a coordinating group, such as a diphenylphosphine (B32561) (-PPh₂) or a nitrogen-containing heterocycle (e.g., pyridine, oxazoline), onto one or both of the aromatic rings.

The resulting molecule would be a chelating ligand capable of forming stable complexes with transition metals like palladium, rhodium, or nickel. researchgate.net The steric bulk provided by the ortho-substituted biaryl structure and the electronic properties, tuned by the dichloro-substituents, would be critical to the performance of the resulting metal complex in catalytic applications such as asymmetric synthesis or difficult cross-coupling reactions.

Scaffold Design and Tuning Approaches in the Development of Novel Chemical Entities

In medicinal chemistry and drug discovery, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. mdpi.com The dichlorophenyl benzoate core can be viewed as a tunable scaffold for the development of novel chemical entities. Starting from this central structure, systematic modifications can be made to explore the surrounding chemical space and optimize interactions with a biological target, a strategy central to fragment-based drug design. nih.govfrontiersin.org

The tuning of the scaffold can be approached in several ways:

Ester/Amide Modification: The methyl ester can be replaced with a library of different alcohols or amines to probe specific interactions and modify physicochemical properties like solubility and cell permeability.

Ring Substitution: The chlorine atoms can be replaced by other substituents (e.g., -F, -CF₃, -OCH₃) to finely tune the electronic landscape of the molecule. Additional functional groups can also be introduced onto either aromatic ring to serve as new vectors for biological interactions.

Conformational Control: Substituents near the biaryl linkage can be used to control the dihedral angle between the two rings, effectively locking the molecule into a preferred conformation for binding.

This systematic approach allows for the generation of a focused library of compounds based on a single, well-defined core, accelerating the discovery of new molecules with desired biological activities. niper.gov.innih.gov

| Modification Site | Original Group | Potential New Groups | Purpose of Modification |

| Ester Group | -COOCH₃ | -CONH₂, -CONHR, -COOR' | Alter solubility, hydrogen bonding |

| C3'-Position | -Cl | -F, -H, -CH₃ | Tune electronics, reduce steric bulk |

| C4'-Position | -Cl | -F, -CF₃, -OCH₃ | Modify dipole moment, alter binding |

| Benzoate Ring | -H | -NO₂, -NH₂, -OH | Introduce new interaction points |

Theoretical Design and Computational Screening of Novel Derivatives with Predicted Chemical Characteristics

Before embarking on extensive synthetic campaigns, modern chemical research leverages computational tools to design and screen novel molecules in silico. Theoretical methods like Density Functional Theory (DFT) can provide profound insights into the structural and electronic properties of this compound and its hypothetical derivatives. mdpi.comresearchgate.net

Key properties that can be predicted computationally include:

Ground-State Geometry: Calculation of the optimal 3D structure, including the crucial dihedral angle between the phenyl rings, which influences both material properties and biological activity. nih.gov

Electronic Structure: Determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key predictor of a molecule's optical and electronic properties, relevant for applications in organic electronics. researchgate.net

Molecular Properties: Prediction of dipole moment, polarizability, and electrostatic potential surfaces, which are critical for understanding intermolecular interactions in materials and for rational drug design.

Furthermore, large libraries of virtual derivatives based on the dichlorophenyl benzoate scaffold can be generated and subjected to computational screening. frontiersin.org This process allows researchers to rapidly assess thousands of potential structures against a specific set of desired criteria—such as a high binding affinity to a protein active site or specific optoelectronic parameters—and prioritize a smaller, more manageable set of high-potential candidates for physical synthesis and experimental validation.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(3,4-dichlorophenyl)benzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification or coupling reactions. A common method involves reacting substituted benzoyl chlorides with methyl benzoate derivatives under nucleophilic acyl substitution conditions. For example, analogous compounds like methyl 2-(4-chloro-3-fluorobenzoyl)benzoate are synthesized using methyl benzoate and substituted benzoyl chlorides in anhydrous solvents (e.g., dichloromethane) with a base like triethylamine to scavenge HCl . Reaction temperature (e.g., 0–25°C) and stoichiometric ratios are critical: excess benzoyl chloride improves yield, while elevated temperatures may induce side reactions like hydrolysis. Purification often involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the aromatic substitution pattern and ester functionality. For example, NMR can distinguish between meta- and para-substituted dichlorophenyl groups via coupling constants and splitting patterns. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O of ester, ~1700–1750 cm) and C-Cl bonds (~550–750 cm). Mass spectrometry (ESI–MS or GC–MS) provides molecular weight validation and fragmentation patterns, as seen in analogs like methyl (S)-4-(2-(3-(2,4-dichlorophenyl)ureido)acetamido)benzoate (m/z 474.2 [M+H]) .

Q. What solvents and storage conditions are optimal for preserving stability?

Based on analogs (e.g., methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate), anhydrous aprotic solvents like DMSO or DMF are recommended for dissolution. Storage at room temperature in amber vials under inert gas (N) prevents hydrolysis and photodegradation. Purity degradation can be monitored via HPLC or TLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For instance, the electron-withdrawing Cl substituents on the phenyl ring increase electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are modeled using continuum solvation models like COSMO. Such approaches have been validated for related compounds in studies involving triazine derivatives .

Q. What strategies resolve contradictions in reported reaction yields for similar ester derivatives?

Discrepancies in yields (e.g., 42% vs. 70% for analogs ) often arise from subtle differences in work-up procedures or reagent purity. Systematic optimization via Design of Experiments (DoE) can identify critical variables. For example, in triazine-based syntheses, extending reaction times from 6 to 26 hours improved yields by 30% due to slower intermediate formation .

Q. How does the compound interact with biological targets, and what assays validate its therapeutic potential?

this compound derivatives exhibit bioactivity through enzyme inhibition or receptor modulation. For example, analogs with dichlorophenyl groups show affinity for G-protein-coupled receptors (GPCRs) in studies using radioligand binding assays . Fluorescence polarization assays or surface plasmon resonance (SPR) can quantify binding kinetics. Preclinical toxicity is assessed via cytotoxicity assays (e.g., MTT on HEK-293 cells) .

Q. What role do steric and electronic effects play in regioselective modifications of the dichlorophenyl ring?

Steric hindrance from the 3,4-dichloro substituents directs electrophilic substitution to the para position of the benzoate ring. Computational studies (e.g., NBO analysis) reveal that Cl atoms reduce electron density at ortho positions, making them less reactive. This aligns with vibrational spectroscopy data for 2-((3,4-dichlorophenyl imino)methyl)-4-bromophenol, where Cl substituents alter bond polarization .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.